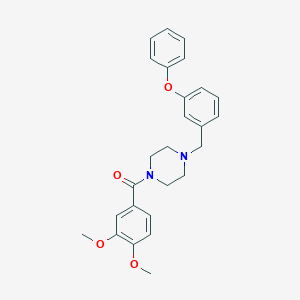
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine, also known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DPPE is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine acts as a serotonin and dopamine receptor agonist, which leads to an increase in the release of these neurotransmitters. This increase in neurotransmitter release leads to an improvement in mood and cognitive function. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has also been shown to have an inhibitory effect on the reuptake of serotonin and dopamine, which further enhances its therapeutic potential.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a positive effect on mood and cognitive function in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, including its high purity and well-defined mechanism of action. However, its limited solubility in water can make it difficult to use in certain experiments. Additionally, its high affinity for serotonin and dopamine receptors can make it difficult to study the specific effects of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine on other neurotransmitter systems.
将来の方向性
Future research on 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine could focus on its potential use in the treatment of neurodegenerative diseases, as well as its effects on other neurotransmitter systems. Additionally, research could focus on the development of more soluble forms of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine to improve its use in lab experiments. Finally, research could explore the potential use of 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine in combination with other drugs to enhance its therapeutic effects.
合成法
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been synthesized through various methods, including the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzyl chloride in the presence of a base. Another method involves the reaction of 1-(3,4-dimethoxyphenyl)piperazine with 3-phenoxybenzaldehyde in the presence of a reducing agent. These methods have been optimized to yield high purity 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine.
科学的研究の応用
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been studied for its potential therapeutic properties, including its use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in mood regulation and cognitive function.
特性
製品名 |
1-(3,4-Dimethoxybenzoyl)-4-(3-phenoxybenzyl)piperazine |
|---|---|
分子式 |
C26H28N2O4 |
分子量 |
432.5 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H28N2O4/c1-30-24-12-11-21(18-25(24)31-2)26(29)28-15-13-27(14-16-28)19-20-7-6-10-23(17-20)32-22-8-4-3-5-9-22/h3-12,17-18H,13-16,19H2,1-2H3 |
InChIキー |
XAUFFTOFZKIRJJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]azepane](/img/structure/B247702.png)


![N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B247709.png)



![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B247714.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B247716.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247725.png)